2-(Azetidin-3-yloxy)-4-(trifluoromethyl)pyridine
Overview
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds containing the azetidinone moiety, such as 2-azetidinones derived from pyridine analogs, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The synthesis involves novel methods, indicating the versatility of this chemical structure in creating central nervous system (CNS) active agents. Such compounds have shown promising results in dose-dependent manners, highlighting their potential for therapeutic use in treating depression and enhancing cognitive functions (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
New pyrimidine-azetidinone analogs have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds exhibit significant potential against various bacterial and fungal strains, as well as mycobacterium tuberculosis, suggesting their relevance in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antifungal Agents
Research into pyridine derivatives incorporating the azetidinone structure has led to the development of potent antifungal agents. These studies demonstrate the effectiveness of such compounds in combating fungal infections, with certain derivatives showing significant activity compared to standard drugs like Fluconazole and Gieseofulvin (Rajput et al., 2011).
Chemotherapeutic Applications
Azetidinones and related structures have been investigated for their chemotherapeutic applications, showing promise as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents. The broad spectrum of activity indicates the potential for these compounds in various therapeutic areas, including the treatment of cancer and metabolic diseases (Singh et al., 2008).
Novel Building Blocks for Chemical Synthesis
The utility of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as precursors for the synthesis of a range of trifluoromethyl-containing compounds underscores the importance of these structures in chemical synthesis. They serve as valuable building blocks for creating aminopropanes, oxazinanes, aziridines, and dioxan-ones, illustrating the versatility and potential of azetidinone derivatives in synthetic chemistry (Dao Thi et al., 2018).
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-1-2-14-8(3-6)15-7-4-13-5-7/h1-3,7,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFGOQQDUKHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.